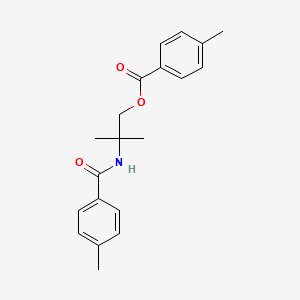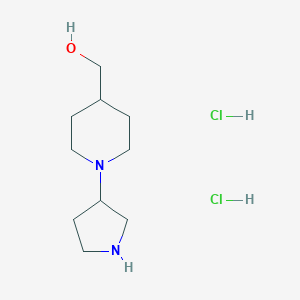
(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride” is based on its molecular formula C10H22Cl2N2O. Detailed structural analysis would require more specific information such as bond lengths and angles, which are not provided in the search results.Physical And Chemical Properties Analysis
“(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride” has a molecular weight of 257.2 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques and Structural Characterization : The synthesis and structural characterization of compounds related to (1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride involve various techniques. For instance, Girish et al. (2008) synthesized a compound by condensation and characterized it using X-ray crystallography, revealing a chair conformation for the piperidine ring and tetrahedral geometry around the S atom (Girish et al., 2008). Similarly, Benakaprasad et al. (2007) employed spectroscopic techniques and X-ray crystallography for the structural analysis of a related compound, highlighting its chair conformation and distorted tetrahedral geometry (Benakaprasad et al., 2007).
Novel Synthesis Methods : Research into novel synthesis methods for related compounds is ongoing. Smaliy et al. (2011) proposed a new method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a compound of interest in medicinal chemistry, through catalytic hydrogenation of pyrrolylpyridine (Smaliy et al., 2011).
Medicinal Chemistry and Biochemical Applications
- Medicinal Chemistry Applications : In medicinal chemistry, derivatives of pyrrolidine and piperidine, similar to (1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride, play a significant role. Malawska et al. (2002) synthesized a series of pyrrolidine derivatives, revealing their potential antiarrhythmic and antihypertensive effects (Malawska et al., 2002). Additionally, Ammirati et al. (2009) developed a potent dipeptidyl peptidase IV inhibitor, showcasing the therapeutic potential of these compounds in treating type 2 diabetes (Ammirati et al., 2009).
Chemical and Pharmaceutical Research
- Chemical and Pharmaceutical Research : Research in this area focuses on developing new compounds and understanding their properties. Naveen et al. (2015) synthesized and characterized a novel compound, providing insights into its molecular structure and potential applications (Naveen et al., 2015). Patel et al. (2011) explored the antimicrobial activity of new pyridine derivatives, underlining the significance of such research in developing new pharmaceutical agents (Patel et al., 2011).
Zukünftige Richtungen
While the search results do not provide specific future directions for “(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride”, the efficient conversion of CO2 to hydrocarbons offers a way to replace the dependency on fossil fuels and mitigate the accumulation of surplus CO2 in the atmosphere . This suggests that research into new chemical compounds and reactions continues to be a vital area of study.
Eigenschaften
IUPAC Name |
(1-pyrrolidin-3-ylpiperidin-4-yl)methanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c13-8-9-2-5-12(6-3-9)10-1-4-11-7-10;;/h9-11,13H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRPFRSUTPYYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCC(CC2)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



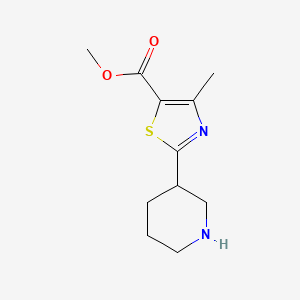
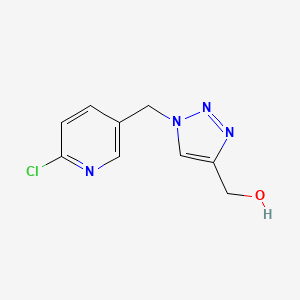
![6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434385.png)
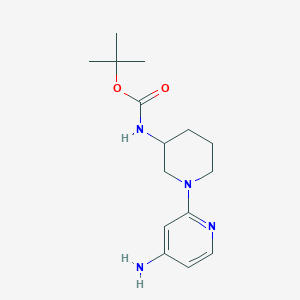
![4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434392.png)
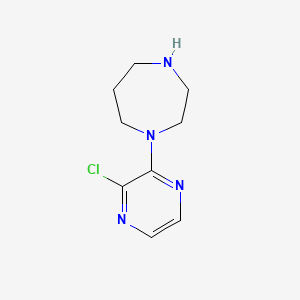
![6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434395.png)
![6-methyl-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434396.png)
![3-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1434398.png)
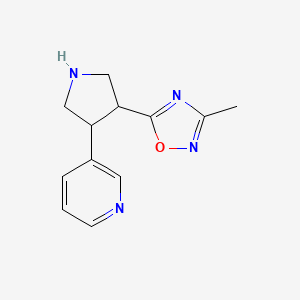
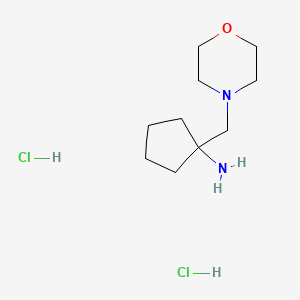

![(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride](/img/structure/B1434402.png)
